molecular formula C7H15ClN2O B13487923 cis-N-Methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride

cis-N-Methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride

Cat. No.: B13487923
M. Wt: 178.66 g/mol
InChI Key: TTYNBEMAFWZUSD-UHFFFAOYSA-N
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Description

(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride is a synthetic compound with the molecular formula C6H12N2O·HCl. It is known for its unique cyclobutane ring structure, which imparts specific chemical and biological properties. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring is synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1s,3s)-3-(methylamino)cyclobutane-1-carboxamide
  • (1s,3s)-N-methyl-3-(amino)cyclobutane-1-carboxamide

Uniqueness

(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

N-methyl-3-(methylamino)cyclobutane-1-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-8-6-3-5(4-6)7(10)9-2;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H

InChI Key

TTYNBEMAFWZUSD-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)C(=O)NC.Cl

Origin of Product

United States

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